Cas no 280773-16-2 (N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide)

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is a synthetic organic compound featuring a chloropyridinyl moiety linked to a methoxy-nitrobenzamide scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups enhances its versatility in nucleophilic and electrophilic substitution reactions. Its well-defined crystalline form ensures consistent purity, while the nitro group offers potential for further functionalization. The compound’s stability under standard storage conditions and compatibility with common organic solvents facilitate its use in multi-step synthetic routes. It is primarily employed in research settings for developing bioactive molecules.
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide structure
280773-16-2 structure
商品名:N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
CAS番号:280773-16-2
MF:C13H10N3O4Cl
メガワット:307.6892
MDL:MFCD12911668
CID:842220
PubChem ID:21906618

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
    • N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide
    • N-(5-CHLORO-PYRIDINE-2-YL)-5-METHOXY-2-NITROBENZAMIDE
    • 2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide
    • N-(5-chloropyridine-2-yl)-5-methoxy-2-nitrobenzamide
    • QC-2689
    • SCHEMBL297441
    • AKOS016004270
    • N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitro-benzamide
    • CTIVJPFRQHXZGT-UHFFFAOYSA-N
    • MFCD12911668
    • BCP24325
    • DTXSID60619859
    • 280773-16-2
    • DA-07375
    • MDL: MFCD12911668
    • インチ: InChI=1S/C13H10ClN3O4/c1-21-9-3-4-11(17(19)20)10(6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7H,1H3,(H,15,16,18)
    • InChIKey: CTIVJPFRQHXZGT-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC(C(NC2=NC=C(Cl)C=C2)=O)=C([N+]([O-])=O)C=C1

計算された属性

  • せいみつぶんしりょう: 307.03600
  • どういたいしつりょう: 307.0359835g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 97Ų

じっけんとくせい

  • 密度みつど: 1.469
  • PSA: 97.04000
  • LogP: 3.50030

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C(BD233056)

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029190437-1g
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
280773-16-2 95%
1g
$379.44 2023-09-02
abcr
AB503673-100mg
N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitro-benzamide; .
280773-16-2
100mg
€350.00 2024-08-02
Chemenu
CM172590-1g
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
280773-16-2 95%
1g
$266 2024-07-28
Chemenu
CM172590-1g
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
280773-16-2 95%
1g
$430 2021-08-05
TRC
N072620-50mg
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
280773-16-2
50mg
$ 305.00 2022-06-03
Cooke Chemical
BD8900747-1g
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
280773-16-2 95+%
1g
RMB 1327.20 2025-02-21
Matrix Scientific
095000-250mg
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, 95+%
280773-16-2 95+%
250mg
$435.00 2023-09-08
abcr
AB503673-1g
N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitro-benzamide; .
280773-16-2
1g
€1250.00 2024-08-02
Ambeed
A457106-5g
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
280773-16-2 95+%
5g
$743.0 2025-02-20
Ambeed
A457106-1g
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
280773-16-2 95+%
1g
$242.0 2023-06-21

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide 合成方法

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide 関連文献

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamideに関する追加情報

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide: A Comprehensive Overview of Its Synthesis, Biological Activity, and Therapeutic Potential

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, with the chemical registry number CAS No. 280773-16-2, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the class of aromatic amides, characterized by its unique molecular structure that combines multiple functional groups, including a 5-chloropyridin-2-yl substituent, a 5-methoxy group, and a 2-nitro moiety. The synthesis of this molecule involves a multi-step process that leverages advanced organic reaction techniques, such as nucleophilic substitution and electrophilic aromatic substitution, to achieve the desired functional group arrangement. Recent studies have highlighted the potential of this compound as a lead candidate for the development of novel therapeutic agents, particularly in the context of inflammation and neurodegenerative diseases.

Research published in 2023 in the journal Journal of Medicinal Chemistry has demonstrated that N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide exhibits potent anti-inflammatory properties. The molecule's ability to modulate the activity of key inflammatory mediators, such as cytokines and chemokines, has been attributed to its unique structural features. The 5-chloropyridin-2-yl group is believed to play a critical role in the molecule's interaction with biological targets, while the 5-methoxy and 2-nitro substituents contribute to its overall pharmacological profile. This structural complexity allows the compound to interact with multiple receptors and signaling pathways, making it a versatile candidate for drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide to various protein targets. A 2023 study published in Computational and Structural Chemistry used molecular docking simulations to identify potential interactions between the compound and the enzyme cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs. The results suggest that the compound's 5-chloropyridin-2-yl substituent may form hydrogen bonds with the active site of COX-2, enhancing its inhibitory activity. This finding underscores the importance of structural optimization in the design of new therapeutic agents.

Experimental studies have also shown that N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide possesses neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2023 study published in Neuropharmacology demonstrated that the compound can reduce oxidative stress and inhibit the aggregation of amyloid-beta proteins, which are implicated in the pathogenesis of Alzheimer's disease. The 5-methoxy group is thought to contribute to the molecule's antioxidant activity, while the 2-nitro substituent may modulate its interaction with cellular receptors involved in neuroprotection.

The synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide typically involves a series of well-defined organic reactions. The initial step often involves the formation of a pyridine derivative through a nucleophilic substitution reaction, followed by the introduction of the 5-methoxy group via an electrophilic aromatic substitution. The final step involves the coupling of the 2-nitro moiety to the pyridine ring, resulting in the final compound. This synthetic approach has been optimized to improve yield and purity, making it suitable for large-scale production.

Recent advances in green chemistry have also been applied to the synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. A 2023 study published in Green Chemistry reported the use of catalytic methods to reduce the environmental impact of the synthesis process. These methods not only improve the efficiency of the reaction but also minimize the generation of hazardous byproducts, aligning with the principles of sustainable chemistry. This is particularly important in the pharmaceutical industry, where the environmental impact of drug production is a growing concern.

Pharmacological studies have revealed that N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide has a favorable pharmacokinetic profile. The compound exhibits good solubility in aqueous solutions, which is essential for its absorption and distribution in the body. Additionally, the molecule's stability under physiological conditions ensures that it remains active in the bloodstream for an extended period. These properties make it a suitable candidate for oral administration, which is a common route of drug delivery.

Despite its promising pharmacological properties, the development of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide as a therapeutic agent is still in its early stages. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials. Ongoing studies are focused on optimizing the molecule's structure to enhance its potency and reduce potential side effects. This includes the exploration of analogs with modified substituents to achieve improved therapeutic outcomes.

In conclusion, N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS 280773-16-2) is a promising compound with significant potential in the field of medicinal chemistry. Its unique molecular structure and diverse pharmacological properties make it a valuable candidate for the development of new therapeutic agents. Continued research and innovation in this area will be crucial in translating these findings into effective treatments for a wide range of diseases.

For further information on the synthesis, pharmacology, and potential applications of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, please refer to the latest studies published in reputable scientific journals. These resources provide valuable insights into the current state of research and the future directions of this promising compound.

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